N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (CAS 1227954-78-0) is a fluorinated pyrimidine-bearing benzenesulfonamide with molecular formula C₁₃H₁₂F₃N₃O₃S and molecular weight 347.31 g/mol. The compound features a tertiary N,N-dimethylsulfonamide headgroup linked via an ether bridge to a 4-(trifluoromethyl)pyrimidine ring, yielding a computed XLogP3 of 2.1, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 80.8 Ų.

Molecular Formula C13H12F3N3O3S
Molecular Weight 347.31 g/mol
CAS No. 1227954-78-0
Cat. No. B1396511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
CAS1227954-78-0
Molecular FormulaC13H12F3N3O3S
Molecular Weight347.31 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C13H12F3N3O3S/c1-19(2)23(20,21)10-5-3-9(4-6-10)22-12-17-8-7-11(18-12)13(14,15)16/h3-8H,1-2H3
InChIKeyGIEODSOJPNTADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (CAS 1227954-78-0) – Chemical Identity and Procurement-Ready Profile


N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (CAS 1227954-78-0) is a fluorinated pyrimidine-bearing benzenesulfonamide with molecular formula C₁₃H₁₂F₃N₃O₃S and molecular weight 347.31 g/mol . The compound features a tertiary N,N-dimethylsulfonamide headgroup linked via an ether bridge to a 4-(trifluoromethyl)pyrimidine ring, yielding a computed XLogP3 of 2.1, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 80.8 Ų . It is supplied by multiple vendors at purities ranging from 95% to 98% and is primarily categorized as a carbonic anhydrase (CA) inhibitor tool compound for research use only .

Why Generic Substitution of N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide Fails: Structural Determinants of Physicochemical and Target-Engagement Differentiation


Within the benzenesulfonamide-pyrimidine chemical space, minor structural modifications produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and topological polar surface area that directly govern membrane permeability, isoform selectivity, and metabolic stability. The N,N-dimethyl tertiary sulfonamide of the target compound (HBD count = 0, XLogP3 = 2.1, TPSA = 80.8 Ų) contrasts sharply with the primary sulfonamide analog (HBD = 1, XLogP3 = 1.5, TPSA = 104 Ų) and the clinical reference acetazolamide (HBD = 2, XLogP = −0.3 to −0.98, TPSA ≈ 151.7 Ų) [1]. Because CA inhibitor potency, isoform selectivity, and pharmacokinetic behavior are exquisitely sensitive to these parameters—as demonstrated in systematic structure-activity studies of benzenesulfonamide-pyrimidine series [2]—blind interchange with a close analog risks substantial alteration of target engagement, off-rate kinetics, and in vivo distribution, rendering generic substitution scientifically unsound without direct comparative profiling.

Quantitative Differentiation Evidence for N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide vs. Closest Analogs and In-Class Candidates


Lipophilicity (XLogP3) Head-to-Head: Target Compound vs. Primary Sulfonamide Analog vs. Acetazolamide

The target N,N-dimethyl compound exhibits a computed XLogP3 of 2.1 , representing a 0.6 log unit increase over the primary sulfonamide analog 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (XLogP3 = 1.5, CAS 1858257-31-4) , and a >2.4 log unit increase over acetazolamide (XLogP = −0.3 to −0.98) [1]. In drug-design practice, a ΔlogP of +0.6 typically corresponds to an approximately 4-fold increase in membrane partition coefficient, while the gap versus acetazolamide exceeds two orders of magnitude in predicted passive permeability. This positions the target compound in a substantially more lipophilic region of chemical space, with implications for blood-brain barrier penetration and intracellular distribution that neither the primary sulfonamide analog nor acetazolamide can replicate.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Count: Zero HBD as a Selectivity and Permeability Determinant

The target compound possesses zero hydrogen bond donors (HBD = 0) due to its fully substituted N,N-dimethylsulfonamide group . This is a definitive structural differentiator from the primary sulfonamide analog (HBD = 1) and acetazolamide (HBD = 2) [1]. In carbonic anhydrase inhibitor design, the sulfonamide NH proton(s) are critical for zinc coordination and isoform selectivity; elimination of all HBDs removes the canonical sulfonamide-zinc hydrogen bond, potentially redirecting binding mode and altering isoform selectivity profiles. This zero-HBD architecture also eliminates the desolvation penalty associated with burying polar NH groups in a membrane environment, contributing additively to the permeability advantage conferred by higher lipophilicity.

Hydrogen bonding CA isoform selectivity Permeability

Topological Polar Surface Area: Reduced TPSA as a Predictor of Enhanced Membrane Flux

The target compound's TPSA of 80.8 Ų falls below both the primary sulfonamide analog (TPSA = 104 Ų) and acetazolamide (TPSA ≈ 151.7 Ų) [1]. TPSA values below 90 Ų are generally associated with good blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption. The target compound thus occupies a favorable TPSA window for CNS exposure (80.8 < 90 Ų), whereas the primary sulfonamide analog (104 Ų) approaches the boundary and acetazolamide (151.7 Ų) exceeds the oral absorption threshold. The 23.2 Ų TPSA reduction versus the primary sulfonamide analog results directly from the replacement of the primary sulfonamide NH₂ with N,N-dimethyl substitution.

Polar surface area Oral bioavailability CNS penetration

Ether vs. Thioether Linkage: Structural Basis for Differential Oxidative Metabolic Stability

The target compound employs an aryl-ether linkage (C–O–C) connecting the benzenesulfonamide core to the 4-(trifluoromethyl)pyrimidine ring, as confirmed by its SMILES structure CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=NC=CC(=N2)C(F)(F)F . In contrast, the extensively characterized benzenesulfonamide-pyrimidine CA inhibitor series reported by Capkauskaite et al. (2013) utilizes a thioether (C–S–C) linkage [1]. The thioether sulfur is susceptible to cytochrome P450-mediated S-oxidation to sulfoxide and sulfone metabolites, a well-documented clearance pathway for sulfur-linked compounds. Ether linkages are generally more resistant to oxidative metabolism, potentially conferring longer metabolic half-life. Capkauskaite et al. demonstrated that thioether-linked analogs achieved CA I binding affinities as low as 0.5 nM (Ki) with selectivity over other isoforms, establishing a potency benchmark against which ether-linked analogs can be compared [1]. However, direct in vitro metabolic stability data comparing the ether-linked target compound to thioether analogs have not been publicly reported, so this constitutes a class-level inference based on established medicinal chemistry principles.

Metabolic stability Ether linkage Oxidative metabolism

Purity Specification Range Across Vendors: 95% to 98% as a Procurement Quality Criterion

Vendor-cited minimum purity specifications for the target compound range from 95% (AKSci catalog 4837DL) to 98% (Leyan catalog 1371027) , with MolCore citing ≥97% (NLT 97%) . This purity spectrum is comparable to that of the primary sulfonamide analog (typically also 95%+), but the availability of multiple suppliers with documented purity grades enables procurement teams to align material specifications with experimental sensitivity requirements. For CA enzyme inhibition assays, where impurity-derived false positives or negatives can confound Ki determination, the 98% grade offers a 3% absolute purity advantage over the 95% grade, reducing the maximum potential impurity burden from 5% to 2%.

Purity Quality control Vendor comparison

Molecular Weight and Heavy Atom Count Differentiation vs. Acetazolamide: Importance for Crystallography and Biophysical Assays

The target compound has a molecular weight of 347.31 g/mol and 23 heavy atoms , compared to acetazolamide at 222.3 g/mol (MW) with fewer heavy atoms [1]. While higher molecular weight generally presents a pharmacokinetic disadvantage, for in vitro biophysical applications—including X-ray crystallography and isothermal titration calorimetry (ITC)—larger ligands with more electron density can produce stronger anomalous scattering signals and more unambiguous electron density maps. The structural complexity of the target compound (complexity score = 485) relative to acetazolamide (typical complexity < 300) also provides richer structure-activity relationship (SAR) vectors for fragment-based or structure-guided optimization campaigns.

Molecular weight Crystallography Biophysical assays

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Carbonic Anhydrase Tool Compound Screening

With XLogP3 = 2.1, TPSA = 80.8 Ų, and zero hydrogen bond donors, the target compound resides in a physicochemical region strongly predictive of blood-brain barrier penetration . This makes it the preferred starting scaffold for CNS carbonic anhydrase inhibition campaigns, where the primary sulfonamide analog (XLogP3 = 1.5, TPSA = 104 Ų, HBD = 1) and acetazolamide (XLogP = −0.3 to −0.98, TPSA ≈ 151.7 Ų, HBD = 2) would predictably show restricted CNS entry [1]. Researchers investigating CA-associated CNS conditions (e.g., epilepsy, altitude sickness with neurological components) should prioritize this compound over less permeable analogs.

Non-Classical CA Inhibition Mechanism Studies

The fully N,N-dimethylated sulfonamide (HBD = 0) cannot engage the canonical sulfonamide NH–zinc coordination observed with primary sulfonamides and acetazolamide . This structural feature enables researchers to probe non-classical CA binding modes, allosteric inhibition mechanisms, or zinc-independent CA interactions without confounding from the dominant zinc-binding pharmacophore . The compound is thus uniquely suited for mechanistic enzymology studies that require deconvolution of zinc-dependent vs. zinc-independent CA inhibition.

Metabolic Stability Differentiation Studies: Ether vs. Thioether Linker Comparison

The aryl-ether linkage (C–O–C) of the target compound distinguishes it from the thioether (C–S–C) linked benzenesulfonamide-pyrimidine CA inhibitors characterized by Capkauskaite et al. (2013), which achieved Ki values as low as 0.5 nM against CA I . This structural divergence provides a basis for comparative metabolic stability studies (e.g., liver microsome or hepatocyte incubation) to empirically test the class-level prediction that ether-linked analogs resist oxidative S-oxidation, potentially yielding longer in vitro half-lives than their thioether counterparts. Confirmation of this hypothesis would establish the ether linkage as a preferred design feature for CA inhibitor lead optimization.

High-Purity Crystallography and Biophysical Assay Applications

The availability of the target compound at 98% purity (Leyan) combined with its 23 heavy atoms, molecular weight of 347.31 g/mol, and complexity score of 485 provides favorable characteristics for X-ray co-crystallography and isothermal titration calorimetry (ITC) studies. The higher heavy atom count yields stronger electron density relative to acetazolamide, and the 98% purity grade reduces the risk of impurity-derived crystallographic noise. The compound's larger molecular footprint also makes it a superior reference ligand for fragment-based drug design campaigns targeting CA isoforms, where clear, unambiguous binding poses are essential for SAR interpretation.

Quote Request

Request a Quote for N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.